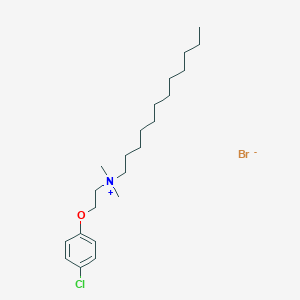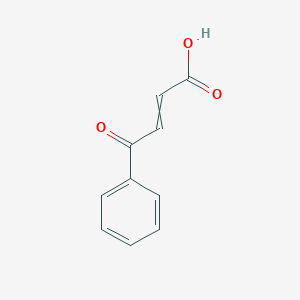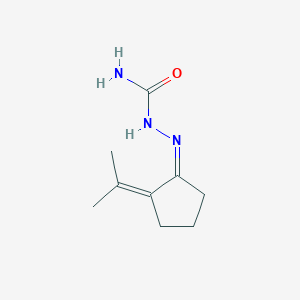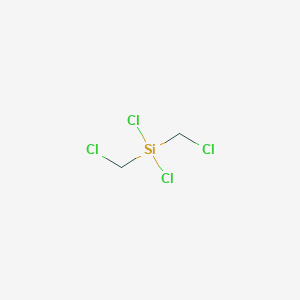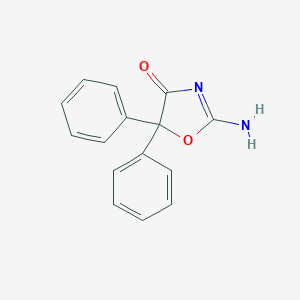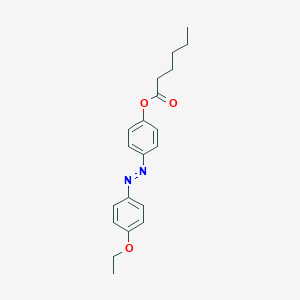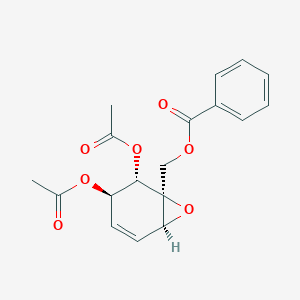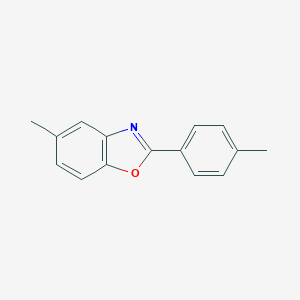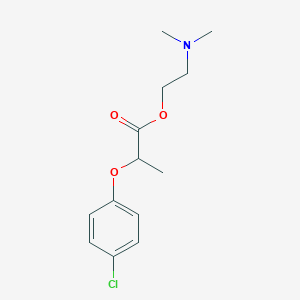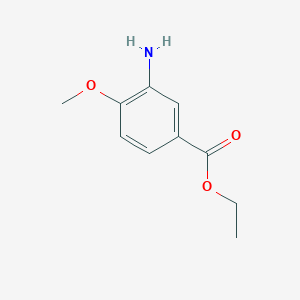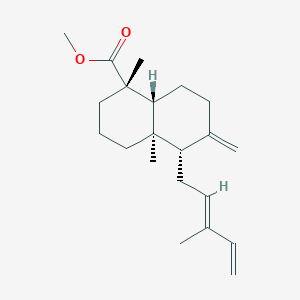
Methyl cis-Communate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl cis-Communate is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. It is a derivative of Commiphora myrrha, a resinous plant commonly used in traditional medicine. Methyl cis-Communate has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Wissenschaftliche Forschungsanwendungen
1. Role in DNA Methylation and Gene Regulation
- DNA methylation, involving cis-acting elements like Methyl cis-Communate, is crucial in various biological processes, including gene regulation and disease development. It affects transcription factors, histone modification, and DNA structures, with implications in diagnostics and cancer prognosis (Wang, Ngo, & Wang, 2021).
2. Biomimetic Synthesis
- Methyl cis-Communate derivatives, such as methyl 12,13-epoxy-cis-communates, have been used in stereoselective chemical reactions to produce C-12 oxygenated pimaranes, demonstrating their utility in organic synthesis (Barrero, Quintana, & Altarejos, 1991).
3. Plant Defense and Insect Repellency
- Compounds like cis-jasmone, related to methyl cis-Communate, serve in plant defense mechanisms against insect herbivory. They exhibit repellent properties against certain insects and can induce production of other volatile compounds in plants (Birkett et al., 2000).
4. Methylation in Disease Pathways
- Methyl cis-Communate related compounds are observed in contexts like urothelial carcinoma, where gene methylation in normal and carcinoma in situ (CIS) tissues suggests potential as biomarkers for invasive carcinoma phenotypes (Dhawan et al., 2006).
5. Resistance to Anticancer Agents
- Treatment-related DNA hypermethylation, which may involve methyl cis-Communate related pathways, plays a role in creating drug-resistant phenotypes in cancers treated with agents like cisplatin (Chang et al., 2010).
6. Synthesis of Fragrance Compounds
- Methyl cis-Communate derivatives are used in the synthesis of Ambrox®, a fragrance compound, through selective degradation and stereoselective formation processes (Barrero et al., 1993).
7. Environmental Impact and Soil Degradation
- Methyl cis-Communate related compounds, like fumigant-nematicides (e.g., methyl bromide), show environmental impact, with studies on their degradation in soil providing insights into sustainable agricultural practices (Ou, 1998).
8. Therapeutic Applications in Autoimmune Diseases
- Methyl cis-Communate related compounds, such as methylprednisolone, have been used in combination therapies for conditions like steroid-resistant nephrotic syndrome, highlighting their potential in treating autoimmune diseases (Kamei et al., 2014).
Eigenschaften
CAS-Nummer |
15798-13-7 |
|---|---|
Produktname |
Methyl cis-Communate |
Molekularformel |
C21H32O2 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
methyl (1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate |
InChI |
InChI=1S/C21H32O2/c1-7-15(2)9-11-17-16(3)10-12-18-20(17,4)13-8-14-21(18,5)19(22)23-6/h7,9,17-18H,1,3,8,10-14H2,2,4-6H3/b15-9+/t17-,18+,20+,21-/m0/s1 |
InChI-Schlüssel |
WYJKGKPQXWDIQP-BRUWWATDSA-N |
Isomerische SMILES |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)OC)C)/C=C |
SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
Kanonische SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)OC)C)C=C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



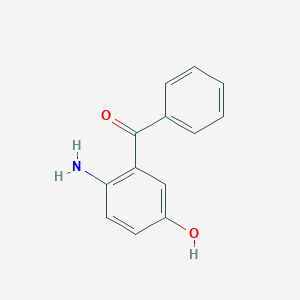
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)

